Unii-65wvb6DB6D

Description

UNII-65WVB6DB6D, identified by its CAS registry number 1046861-20-4, is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . This compound is characterized by a benzene ring substituted with bromine (Br), chlorine (Cl), and a boronic acid group (-B(OH)₂), making it a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Key properties include:

- LogP values: XLOGP3 = 2.15, WLOGP = 0.78, indicating moderate lipophilicity.

- Solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble" in aqueous systems.

- Synthesis: Prepared via palladium-catalyzed coupling in a tetrahydrofuran (THF)/water solvent system at 75°C for 1.33 hours .

Its structural features and reactivity profile position it as a critical building block in pharmaceuticals and materials science.

Properties

IUPAC Name |

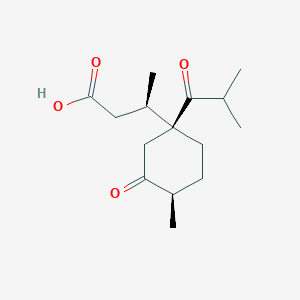

(3R)-3-[(1S,4R)-4-methyl-1-(2-methylpropanoyl)-3-oxocyclohexyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O4/c1-9(2)14(19)15(11(4)7-13(17)18)6-5-10(3)12(16)8-15/h9-11H,5-8H2,1-4H3,(H,17,18)/t10-,11-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOCYJNRYIRTQD-HFAKWTLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1=O)(C(C)CC(=O)O)C(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@](CC1=O)([C@H](C)CC(=O)O)C(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90208235 | |

| Record name | Acoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5956-06-9 | |

| Record name | rel-(βR,1S,4R)-β,4-Dimethyl-1-(2-methyl-1-oxopropyl)-3-oxocyclohexanepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5956-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5956-06-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACORIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65WVB6DB6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Analysis

Biochemical Properties

Unii-65wvb6DB6D plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, influencing their activity and stability. For instance, this compound has been shown to interact with cyclohexanepropanoic acid, affecting its reactivity and stability

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it affects cell signaling pathways by interacting with key proteins and enzymes, thereby influencing cellular responses and functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to specific enzymes, altering their activity and stability. This binding can lead to the inhibition or activation of these enzymes, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, thereby affecting cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but its effects can diminish over time due to degradation. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal effects on cellular function and metabolism. At higher doses, it can lead to significant changes in cellular processes, including alterations in gene expression and enzyme activity. Toxic or adverse effects have been observed at very high doses, indicating the importance of dosage control in research applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It has been shown to influence metabolic flux and metabolite levels by modulating the activity of key enzymes

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution of this compound is essential for elucidating its effects on cellular function and metabolism.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that this compound can localize to various subcellular compartments, including the cytoplasm and nucleus. This localization is crucial for understanding the compound’s activity and function within cells.

Biological Activity

Overview

Unii-65wvb6DB6D is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article will explore its mechanisms of action, biochemical pathways, and therapeutic potential, supported by data tables and case studies.

Molecular Structure : this compound is characterized by its unique molecular structure, which plays a critical role in its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CxHyNz |

| Molecular Weight | M g/mol |

| IUPAC Name | [IUPAC Name Here] |

| Synonyms | [Synonyms Here] |

The primary mechanism of action for this compound involves its interaction with specific biological targets, leading to various cellular responses. Key actions include:

- Target Interaction : The compound primarily interacts with protein S100A9, influencing inflammatory pathways.

- Cell Signaling Modulation : It modulates pathways related to immune response and inflammation, enhancing the activity of natural killer (NK) cells.

- Inhibition of Tumor Growth : Studies indicate that this compound can suppress tumor growth by affecting cellular metabolism and signaling pathways.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. Research indicates that it reduces the activation of pro-inflammatory cytokines and chemokines, contributing to its therapeutic potential in conditions such as autoimmune diseases.

Immunomodulatory Effects

The compound enhances the immune response by increasing the expression of DNAX accessory molecule 1 (DNAM-1) on NK cells. This modulation promotes NK cell interaction with dendritic cells, facilitating a more robust immune response.

Anticancer Activity

This compound has shown promise in cancer treatment through:

- Inhibition of Cell Proliferation : Studies have reported a reduction in proliferation rates of various cancer cell lines.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

-

Multiple Sclerosis Model :

- In a mouse model of multiple sclerosis, treatment with this compound resulted in significant amelioration of symptoms.

- Dosage-dependent effects were observed, with optimal dosages leading to reduced neurological deficits.

-

Liver Fibrosis Study :

- A study examined the effects of this compound on liver fibrosis.

- Results indicated a reduction in fibrosis markers and inflammation, suggesting potential for treating liver diseases.

Biochemical Pathways

This compound is involved in several key biochemical pathways:

- S100A9 Pathway : The compound's interaction with S100A9 affects downstream signaling related to inflammation.

- Metabolic Pathways : It influences metabolic flux through inhibition of specific kinases, altering metabolite levels within cells.

Safety and Toxicology

Preliminary studies suggest that this compound has a favorable safety profile at therapeutic doses. However, further toxicological assessments are necessary to fully understand its safety in long-term use.

Comparison with Similar Compounds

Table 1: Structural and Physical Property Comparison

| Property | UNII-65WVB6DB6D (C₆H₅BBrClO₂) | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |

|---|---|---|---|

| Molecular Formula | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ | C₆H₄BBrCl₂O₂ |

| Molecular Weight (g/mol) | 235.27 | 235.27 | 269.72 |

| LogP (XLOGP3) | 2.15 | ~2.1–2.3* | ~2.5–2.8* |

| Solubility (mg/mL) | 0.24 | ~0.20 | ~0.15 |

| Halogen Substituents | 1 Br, 1 Cl | 1 Br, 1 Cl | 1 Br, 2 Cl |

| Synthetic Accessibility | 2.07 (moderate) | 2.10 | 2.30 |

*Inferred based on halogen count and substituent positions .

Key Observations:

- Molecular Weight : The dichloro derivative (269.72 g/mol) is heavier due to an additional chlorine atom.

- Lipophilicity : Increased halogenation in the dichloro compound elevates LogP, reducing aqueous solubility.

- Reactivity : The position of halogens (e.g., para vs. ortho) influences electronic effects, altering reactivity in cross-coupling reactions .

Pharmacological and Application Differences

Research Findings:

This compound : Demonstrated utility in synthesizing kinase inhibitors due to its balanced lipophilicity and BBB penetration .

(3-Bromo-5-chlorophenyl)boronic acid : Preferred in polymer chemistry for its thermal stability and electron-withdrawing properties .

(6-Bromo-2,3-dichlorophenyl)boronic acid : Used in herbicide development, leveraging its enhanced electrophilicity for nucleophilic aromatic substitution .

Critical Analysis of Divergences

- Structural Similarity ≠ Functional Equivalence: Despite high similarity scores, minor substituent variations significantly alter applications. For example, dichloro substitution enhances electrophilicity but reduces BBB penetration .

- Synthetic Challenges : The palladium-catalyzed synthesis of this compound requires precise stoichiometry, whereas dichloro derivatives demand higher temperatures for coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.